molecular formula C14H14Cl2N2S2 B13998720 2,2'-Disulfanediylbis(4-chloro-N-methylaniline) CAS No. 63755-10-2

2,2'-Disulfanediylbis(4-chloro-N-methylaniline)

Cat. No.: B13998720
CAS No.: 63755-10-2
M. Wt: 345.3 g/mol
InChI Key: SNEONCBJVQANFY-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline is an organic compound with the molecular formula C14H14Cl2N2S2. This compound is characterized by the presence of two chlorine atoms, a disulfanyl group, and a methylamino group attached to an aniline structure. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-methylaniline with sulfur dichloride to form the disulfanyl linkage. The reaction conditions often require a controlled temperature and the presence of a catalyst to facilitate the formation of the disulfanyl bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline involves its interaction with specific molecular targets. The disulfanyl group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can affect the function of enzymes and other proteins, potentially leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(5-chloro-2-methylamino-phenyl)disulfanyl-n-methyl-aniline is unique due to its disulfanyl linkage, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specific applications where such properties are desired .

Properties

CAS No.

63755-10-2

Molecular Formula

C14H14Cl2N2S2

Molecular Weight

345.3 g/mol

IUPAC Name

4-chloro-2-[[5-chloro-2-(methylamino)phenyl]disulfanyl]-N-methylaniline

InChI

InChI=1S/C14H14Cl2N2S2/c1-17-11-5-3-9(15)7-13(11)19-20-14-8-10(16)4-6-12(14)18-2/h3-8,17-18H,1-2H3

InChI Key

SNEONCBJVQANFY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)Cl)SSC2=C(C=CC(=C2)Cl)NC

Origin of Product

United States

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